UDP-GlcNAz can be synthesized from uridine diphospho-N-acetylglucosamine through the incorporation of an azide group. It is classified as a nucleotide sugar and belongs to the broader category of glycosyl donors. Its structure includes a uridine base, two phosphate groups, and an N-acetylglucosamine moiety with an azide substitution.
The synthesis of UDP-GlcNAz typically involves the following steps:
The synthesis can be performed under mild conditions, often utilizing specific catalysts or reagents that facilitate the azidation without affecting the integrity of the nucleotide sugar backbone. The efficiency of this process can be influenced by factors such as temperature, pH, and reaction time.
UDP-GlcNAz has a complex molecular structure characterized by:
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of the azide group and help elucidate the compound's three-dimensional conformation.
UDP-GlcNAz participates in several chemical reactions:
The reactivity of UDP-GlcNAz can be fine-tuned by adjusting reaction conditions such as solvent polarity and temperature, which influence the kinetics and yields of glycosylation processes.
UDP-GlcNAz functions primarily as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. The mechanism involves:
Kinetic studies reveal that UDP-GlcNAz exhibits similar affinities to its natural counterpart, allowing it to effectively compete in glycosylation pathways.
UDP-GlcNAz is typically available as a white to off-white powder that is soluble in water. It should be stored under dry conditions at low temperatures to maintain stability.
Key chemical properties include:
Relevant data indicate that its azide functionality makes it particularly reactive under certain conditions conducive to click chemistry applications.
UDP-GlcNAz has diverse applications in scientific research:
Traditional metabolic incorporation of N-azidoacetylglucosamine (GlcNAz) in bacteria like E. coli is hindered by the absence of a functional salvage pathway. The native hexosamine pathway requires de-N-acetylation of GlcNAc-6-phosphate by NagA, which cannot process the azido-modified GlcNAz analog. To circumvent this bottleneck, the Bifidobacterium longum-derived enzyme N-acetylhexosamine 1-kinase (NahK) has been deployed. NahK directly phosphorylates GlcNAz at the C1 position to yield GlcNAz-1-phosphate, which is subsequently converted to UDP-GlcNAz by endogenous E. coli enzymes (GlmU acetyltransferase/uridyltransferase) [1] [9]. This strategy enables efficient cytosolic production of UDP-GlcNAz, as confirmed by fluorescence-assisted polyacrylamide gel electrophoresis (FACE) and HPLC analysis. Engineered E. coli strains expressing NahK show dose-dependent GlcNAz incorporation (0.1–1 mM), though higher concentrations (>1 mM) induce morphological abnormalities due to disrupted peptidoglycan biosynthesis [1] [5].
Table 1: Key Enzymes for Salvage Pathway Bypass
Enzyme | Source | Function | Substrate Tolerance |
---|---|---|---|
NahK | Bifidobacterium longum | C1 phosphorylation of GlcNAz | GlcNAc, GlcNAz analogs |
GlmU | Endogenous (E. coli) | Acetylation + Uridylation of GlcNAz-1-phosphate | Modified GlcNAc-1-P |
Chemoenzymatic synthesis leverages chemically modified monosaccharide precursors with orthogonal protecting groups to achieve regioselective glycosylation. A core pentasaccharide scaffold modified with levulinoyl (Lev), fluorenylmethyloxycarbonyl (Fmoc), allyloxycarbonyl (Alloc), and 2-naphthylmethyl (Nap) groups allows sequential deprotection and coupling of azido-functionalized glycosyl donors [3]. For UDP-GlcNAz assembly, chemical glycosylation of the scaffold with trichloroacetimidate-activated GlcNAz donors (e.g., 2-azido-2-deoxy-D-glucose) is followed by enzymatic uridylation using E. coli GlmU or human AGX1. This approach achieves >70% conversion efficiency and avoids intermediate toxicity issues observed in vivo [3] [6]. The orthogonality of protecting groups ensures precise control over glycosylation sites, as validated by NMR and mass spectrometry of intermediates like the nonasaccharide 12 and decasaccharide 14 [3].
Table 2: Chemoenzymatic Building Blocks for UDP-GlcNAz Synthesis
Building Block | Protecting Group | Deprotection Agent | Coupling Efficiency |
---|---|---|---|
Pentasaccharide core | Fmoc (C2 arm) | Triethylamine | >85% |
GlcNAz donor | Nap (C6 arm) | DDQ oxidation | 78% |
Branching moiety | Lev (C4 arm) | Hydrazine acetate | 82% |
Prokaryotic systems (e.g., E. coli, Corynebacterium glutamicum) offer simpler glycosylation machinery and facilitate rapid genetic manipulation but face limitations in UDP-GlcNAz accumulation:
Metabolic flux studies in E. coli BW25113 expressing NahK reveal compartment-specific UDP-GlcNAz utilization:
Quantitative LC-MS/MS analyses show that engineered strains accumulate intracellular UDP-GlcNAz up to 14 mM (e.g., C. glutamicum GlcNCg4), with extracellular secretion reaching 60 mg/L in stationary phase [10]. However, flux imbalances reduce growth rates by 40% at 1 mM GlcNAz, necessitating optimization of NahK/GlmU expression ratios [5] [10].
Table 3: Metabolic Flux Distribution of UDP-GlcNAz in Engineered E. coli
Glycan Destination | Incorporation Efficiency | Key Enzymes | Substrate Tolerance |
---|---|---|---|
Peptidoglycan (PGN) | 89% | MurA-F ligases | High |
PNAG biofilm matrix | 11% | PgaCD synthase | Moderate |
LPS O-antigen | Not detected | WecA, Rfe | None |
Enterobacterial antigen | Not detected | Wzy polymerase | None |
Concluding Remarks
UDP-GlcNAz biosynthesis leverages evolutionary conserved salvage pathways and chemoenzymatic strategies to overcome inherent limitations of native glycosylation machinery. While prokaryotic hosts enable scalable production, future work must address metabolic toxicity and expand the scope of glycoconjugate labeling.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3